molecular formula C12H9Cl B164846 3-Chlorobiphenyl CAS No. 2051-61-8

3-Chlorobiphenyl

Cat. No. B164846
CAS RN: 2051-61-8
M. Wt: 188.65 g/mol
InChI Key: NMWSKOLWZZWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobiphenyl belongs to the class of organic compounds known as chlorinated biphenyls . These are organic compounds containing at least one chlorine atom attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .


Synthesis Analysis

3-Chlorobiphenyl can be prepared via phase transfer Gomberg-Bachmann-Hey reaction . It involves the condensation of 3-chlorobenzenediazonium tetrafluoroborate with 18-crown-6 in the presence of potassium acetate .


Molecular Structure Analysis

The molecular formula of 3-Chlorobiphenyl is C12H9Cl . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Dechlorination of 3-Chlorobiphenyl has been observed in the presence of nanoscale zero-valent iron (nZVI) particles . The dechlorination rate was dependent on various factors including nZVI dosage, reaction temperature, and initial pH values .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chlorobiphenyl is 188.653 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biodegradation and Metabolic Studies

3-Chlorobiphenyl is subject to biodegradation processes, making it a subject of interest in environmental biotechnology. In a study by Ohnishi et al. (2004), 3-chlorobiphenyl was shown to be mineralized by biphenyl-utilizing bacteria into 3-chlorocatechol. This study successfully enhanced the resistance of 2,3-dihydroxybiphenyl 1,2-dioxygenase to 3-chlorocatechol through molecular breeding, highlighting the potential for biotechnological applications in bioremediation efforts (Ohnishi et al., 2004).

Mechanochemical Dechlorination

The mechanochemical dechlorination of 3-chlorobiphenyl has been studied as a method for environmental cleanup. Zhang et al. (2001) found that grinding 3-chlorobiphenyl with CaO, especially with the addition of quartz, effectively facilitates the dechlorination process. This study is crucial in exploring environmentally friendly methods for detoxifying hazardous chlorinated organic compounds (Zhang et al., 2001).

Hydroxylated Metabolites and Phytoremediation

Research has also focused on the formation of hydroxylated metabolites of chlorobiphenyls in living organisms. Zhai, Lehmler, and Schnoor (2010) investigated the biotransformation of 4-monochlorobiphenyl (CB3) in poplars, a plant species used in phytoremediation. The study identified hydroxylated metabolites of CB3, providing insights into the plant's ability to metabolize airborne pollutants (Zhai, Lehmler, & Schnoor, 2010).

Luminophore Development for Biological Imaging

3-Chlorobiphenyl derivatives have applications in developing novel luminescent agents for biological imaging. Amoroso et al. (2008) demonstrated that the 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, a thiol-reactive luminescent agent, accumulates in mitochondria, making it a promising candidate for targeted biological imaging (Amoroso et al., 2008).

Safety And Hazards

3-Chlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

While there are no explicit future directions mentioned in the search results, the metabolism of 3-Chlorobiphenyl in human-relevant models involves the formation of dechlorinated products . This indicates a need for further study on the disposition and toxicity of complex 3-Chlorobiphenyl metabolites, including novel dechlorinated metabolites, in human-relevant models .

properties

IUPAC Name

1-chloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSKOLWZZWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040299
Record name 3-Chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobiphenyl

CAS RN

2051-61-8
Record name 3-Chlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a manner similar to Example 1, the reaction of 3-chloroaniline (38.3 g, 0.30 mole) with t-butyl nitrite (46.4 g, 0.45 mole) in the presence of copper powder (15.0 g, 0.24 mole) and 4Å molecular sieves (powdered, 15.0 g) in benzene (1650 ml) produced 3-chloro[1,1'-biphenyl] (38.4 g, 67.6% yield, bp 96°/0.15 mm) as an oil. When the experiment was repeated the yield was 65.7%
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-phenyl-2-chlorophenol is methylated by means of well-known method steps and 4-phenyl-2-chloroanisole (hereinafter referred to as Material I) is extracted. 1/3 mole of Material I is dissolved into carbon disulfide 300cc and a Friedel Craft's reaction is effected in a MILO flask in which 1/3 mole of octanol chloride and 60 grams of anhydrous ammonium chloride are placed. As a result, 4-octanoyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 4) is extracted with a yield of 75%. As the result of reduction of said Compound 4, by the well-known Wolff-Kischner's reaction, 4-octyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 5) is extracted with a yield of 70 weight percent. 0.01 mole of 4-octyl-4'-hydroxy-3-chlorobiphenyl (hereinafter referred to as Material II), which is extracted from said Compound 5 by means of demethylation with HBr water, is dissolved into a mixed solution of 100cc pyridine and 50cc. of benzene. After this 0.012 mole of 4-octyloxy-benzoil chloride is added to the solution, this mixed solution is heated and stirred for 24 hours. Extraction is achieved by adding water (200cc) and benzene (100cc) to the solution. The resultant benzene layer is washed with a mixture of 1 mole of sodium hydroxide solution (50cc) and 1 mole of HCl liquid (100cc). The resultant compound in benzene layer is crystallized from ethyl alcohol (50cc). The result of the above method steps, 4-octyl-4'-(4"-octyloxy benzoil)-3'-chlorobiphenyl (Compound 1 in the above table), is extracted at the yield rate of 85%.
[Compound]
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-octyl-4'-hydroxy-3-chlorobiphenyl
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Material II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-octyloxy-benzoil chloride
Quantity
0.012 mol
Type
reactant
Reaction Step Four
Name
benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3-Chlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3-Chlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3-Chlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3-Chlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3-Chlorobiphenyl

Citations

For This Compound
1,120
Citations
RH Adams, CM Huang, FK Higson… - Applied and …, 1992 - Am Soc Microbiol
Recombinant Pseudomonas sp. strain CB15, which grows on 3-chlorobiphenyl (3CB), was constructed from Pseudomonas sp. strain HF1, which grows on 3-chlorobenzoate, and from …
Number of citations: 112 journals.asm.org
CY Zhang, X Li, S Flor, P Ruiz, A Kruve… - Environmental …, 2022 - ACS Publications
… Here we characterize the metabolism of PCB 2 (3-chlorobiphenyl), an environmentally relevant LC-PCB congener, in HepG2 cells with in silico prediction and nontarget high-resolution …
Number of citations: 3 pubs.acs.org
F Fava, L Marchetti - Applied microbiology and biotechnology, 1991 - Springer
A mixed bacterial culture obtained from polychlorinated-biphenyl-contaminated river sediments proved capable of degrading 3-chlorobiphenyl (3-CB) under aerobic laboratory …
Number of citations: 53 link.springer.com
M Sondossi, M Sylvestre, D Ahmad - Applied and Environmental …, 1992 - Am Soc Microbiol
Bacterial conversion of biphenyl (BP) and chlorobiphenyls (CBPs) to benzoates and chlorobenzoates (CBAs) proceeds by introduction of molecular oxygen at the 2,3 position, followed …
Number of citations: 169 journals.asm.org
H Mokross, E Schmidt, W Reineke - FEMS Microbiology Letters, 1990 - academic.oup.com
… In the present paper we describe the isolation of 3-chlorobiphenyl-growing strains by in vivo construction and discuss the strategy to obtain strains with an expanded potential to grow …
Number of citations: 88 academic.oup.com
HH Sutherland, A Rawas - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) 3-Chlorobiphenyl-4-carbonitrile, C13H8ClN … 3-Chlorobiphenyl-4-carbonitrile, C 13 H 8 ClN … 3-Chlorobiphenyl-4-carbonitrile, C13HsCIN …
Number of citations: 6 scripts.iucr.org
JJ Arensdorf, DD Focht - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
… and 3-Chlorobiphenyl both produced 3-chlorocatechol, which was transformed to an acyl … In the case of 3-chlorobiphenyl, which generates 3-chlorocatechol more rapidly than does 2-…
Number of citations: 143 journals.asm.org
ML Menone, S Pflugmacher - Chemosphere, 2005 - Elsevier
… In this study, we investigated the effects of 3-chlorobiphenyl … to various concentrations of 3-chlorobiphenyl, the total … of photosynthesis after exposure to 3-chlorobiphenyl, although only …
Number of citations: 30 www.sciencedirect.com
SA Adebusoye, MO Ilori, FW Picardal, OO Amund - Chemosphere, 2008 - Elsevier
Ralstonia sp. SA-3, Ralstonia sp. SA-4 and Pseudomonas sp. SA-6 are natural strains with a novel capacity to utilize meta-substituted dichlorobiphenyls (diCBs) hitherto not known to …
Number of citations: 26 www.sciencedirect.com
DL Bedard, ML Haberl - Microbial ecology, 1990 - Springer
… Strains H850 and LB400 were able to degrade the 3-chlorobenzoic acid that they produced from the degradation of 2,3'-chlorobiphenyl. We conclude that despite differences among …
Number of citations: 229 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.